4-(trans-4-Pentylcyclohexyl)phenol

描述

Contextualization within Advanced Materials Chemistry

Liquid crystals are a cornerstone of advanced materials chemistry, a field focused on designing and creating materials with novel or enhanced properties. nih.gov These materials are integral to numerous modern technologies, including photonics, sensing, and biotechnology. nih.gov Cyclohexane-phenol derivatives, such as 4-(trans-4-pentylcyclohexyl)phenol, are classified as advanced materials due to their specific molecular properties that balance rigidity and flexibility, making them ideal as intermediates for liquid crystals. arborpharmchem.com The integration of such compounds into polymers, gels, and hybrids has led to new directions in functional materials design. nih.gov Research institutions like the Advanced Materials and Liquid Crystal Institute (AMLCI) at Kent State University, founded in 1965, underscore the long-standing importance of this research area and its contribution to the development of liquid crystal displays. kent.edu

Fundamental Principles of Molecular Design for Liquid Crystalline Behavior

The ability of a molecule to exhibit liquid crystalline properties is intrinsically linked to its shape and intermolecular interactions. Most substances that form liquid crystals consist of elongated, rigid, rod-like (calamitic) or disk-like (discotic) molecules. wikipedia.orglibretexts.org The key to their behavior lies in having an anisotropic geometry, which allows for preferential alignment in one direction. wikipedia.org

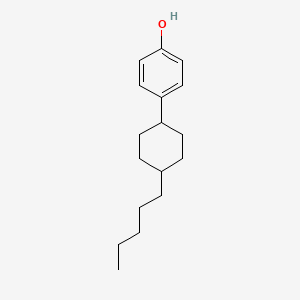

The molecular structure of this compound is a prime example of this design principle. It consists of:

A rigid core : The cyclohexane (B81311) and phenol (B47542) rings provide the necessary structural rigidity. arborpharmchem.com This rigidity is essential for the molecules to align and form an ordered, yet fluid, mesophase.

A flexible terminal group : The pentyl (C5H11) chain provides flexibility, which helps to lower the viscosity and melting point of the material, enhancing its fluidity and response speed in liquid crystal applications. arborpharmchem.com

This combination of a rigid core and a flexible tail promotes the formation of the nematic phase, the simplest liquid crystal phase where molecules have long-range orientational order but no positional order. arborpharmchem.comwikipedia.org The molecules align their long axes roughly parallel but are free to flow like a liquid. wikipedia.org Other phases, such as the smectic phase, exhibit a higher degree of order, with molecules arranged in layers. wikipedia.orgresearchgate.net The specific molecular structure, including the length of the alkyl chain and the nature of the core, determines which mesophase is formed and at what temperature range. acs.org

Historical Development and Significance of Cyclohexane-Phenol Derivatives in Mesophase Systems

The scientific journey of liquid crystals began in 1888 with Friedrich Reinitzer's observation of a cholesterol derivative that exhibited two distinct melting points, with a cloudy intermediate phase. rsc.org However, it was the work of George William Gray and his research group at the University of Hull in the latter half of the 20th century that revolutionized the field and made modern LCD technology possible. jisc.ac.uk

Gray's research focused on understanding the relationship between molecular structure and liquid crystal properties. jisc.ac.uk A pivotal moment came in 1972 with the discovery and synthesis of cyanobiphenyls by Gray, Ken Harrison, and J.A. Nash. jisc.ac.ukhullhistorycentre.org.uk These compounds were the first stable nematic liquid crystals at room temperature, a critical breakthrough for their practical application in displays. jisc.ac.ukhullhistorycentre.org.uk

Following this success, Gray's group investigated other molecular structures to improve upon these properties. This research led to the incorporation of the trans-1,4-substituted cyclohexane ring system into liquid crystal molecules. hullhistorycentre.org.uk These cyclohexane derivatives offered advantages such as low viscosity and high clearing points, further enhancing the performance of liquid crystal mixtures for displays. The development of compounds like this compound is a direct result of this line of research, serving as crucial building blocks and intermediates in the synthesis of more complex liquid crystal materials for a wide array of applications. arborpharmchem.comxhtechgroup.com

Research Findings and Properties of this compound

This compound is primarily utilized as a liquid crystal intermediate, meaning it is a precursor in the synthesis of other liquid crystal molecules. arborpharmchem.comxhtechgroup.com Its molecular structure is specifically designed to impart mesogenic (liquid crystal-forming) properties.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₇H₂₆O |

| Molecular Weight | 246.394 g/mol |

| CAS Number | 82575-69-7 |

| Appearance | Light yellow or white solid |

| Purity | ≥ 99.50% xhtechgroup.com |

| Application | Liquid crystal monomers, pharmaceutical synthesis xhtechgroup.com |

Table 1. Physical and Chemical Properties of this compound.

Role in Synthesis of Advanced Liquid Crystals

Research has demonstrated the utility of this compound as a starting material for creating more complex, functional liquid crystals. For instance, it can be reacted with other chemical moieties to produce reactive mesogens or ionic liquid crystals.

Synthesis of Ionic Liquid Crystals : In one study, this compound was first converted to 1-(6-Chloro-hexyloxy)-4-(4-trans-pentyl-cyclohexyl)-benzene. This intermediate was then reacted with pyridine (B92270) to produce an ionic liquid crystal, 1-(6-(4-(4-trans-pentyl-cyclohexyl)-phenoxy)-hexyl)pyridinium chloride, which exhibits a lyotropic smectic phase. researchgate.netresearchgate.net

Synthesis of Reactive Mesogens : Another line of research used trans-4-(4-pentylcyclohexyl)phenol and 6-bromohexanol to synthesize a new compound intended for use in ultraviolet-transparent liquid crystal polymer networks. tandfonline.com

These examples highlight the compound's role as a versatile building block, where its core cyclohexane-phenol structure provides the foundational mesogenic properties that are then tailored by adding other functional groups.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-pentylcyclohexyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15,18H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRAZRBGYBYIGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101002799 | |

| Record name | 4-(4-Pentylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82575-69-7 | |

| Record name | 4-(4-Pentylcyclohexyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101002799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(trans-4-pentylcyclohexyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trans 4 Pentylcyclohexyl Phenol

Multi-Step Synthesis Pathways and Strategies

The construction of 4-(trans-4-Pentylcyclohexyl)phenol typically begins with simpler, commercially available aromatic precursors. The strategies revolve around two main challenges: forming the carbon-carbon bond between the aromatic ring and the cyclohexane (B81311) moiety, and establishing the correct trans stereochemistry of the 1,4-disubstituted cyclohexane ring.

Catalytic hydrogenation is a powerful tool for transforming flat, aromatic precursors into three-dimensional saturated cyclic scaffolds. nih.gov In the synthesis of this compound, this method is employed to convert a substituted biphenyl (B1667301) or a related aromatic compound into the desired cyclohexyl-phenol structure. The process involves the reduction of one of the aromatic rings while preserving the other.

A key strategic transformation is the diastereoselective hydrogenation of precursor phenol (B47542) derivatives. Research has demonstrated that the choice of catalyst is crucial in directing the stereochemical outcome. For instance, the hydrogenation of various phenol derivatives using a commercially available heterogeneous palladium on alumina (B75360) catalyst has been shown to be highly trans-selective. This approach provides a direct route to trans-configured cyclohexanols, a structure analogous to the target compound. nih.gov The reaction typically proceeds under hydrogen pressure, where the aromatic ring is reduced to a cyclohexane ring. The selectivity for the trans isomer is a significant advantage, as this configuration is often favored in industrial applications like liquid crystal synthesis. arborpharmchem.com In contrast, employing rhodium-based catalysts can switch the selectivity to favor the formation of cis-isomers, highlighting the tunability of arene hydrogenation. nih.gov

The general pathway can be summarized as:

Synthesis of a 4-pentyl-4'-hydroxybiphenyl precursor.

Selective catalytic hydrogenation of the unsubstituted phenyl ring to yield a mixture of cis- and trans-4-(4-pentylcyclohexyl)phenol.

Purification to isolate the desired trans isomer.

Supported palladium catalysts are frequently used for the hydrogenation of phenols, which can be conducted in either the gas or liquid phase. osti.gov Liquid-phase processes are often advantageous as they can be performed at relatively low temperatures, reducing energy costs. osti.gov

Friedel-Crafts reactions, discovered by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis for attaching substituents to aromatic rings. wikipedia.org These reactions, which proceed via electrophilic aromatic substitution, are broadly categorized into alkylation and acylation. wikipedia.org In the context of synthesizing this compound, Friedel-Crafts chemistry can be applied to form the crucial carbon-carbon bond between the phenol ring and the pentylcyclohexane (B1580667) group.

One common strategy involves the Friedel-Crafts alkylation of a phenol or a protected phenol derivative with a suitable pentylcyclohexyl electrophile, such as a pentylcyclohexyl halide or alcohol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or boron trifluoride (BF₃). researchgate.net

An alternative and often preferred route is Friedel-Crafts acylation. This involves reacting the aromatic ring with an acylating agent (e.g., 4-pentylcyclohexanecarbonyl chloride) and a Lewis acid catalyst. The resulting ketone is then reduced to the desired alkyl group. Acylation has several advantages over direct alkylation, including the avoidance of carbocation rearrangements and polyalkylation, leading to cleaner products. nih.gov The subsequent reduction of the ketone can be achieved through methods like the Clemmensen or Wolff-Kishner reduction. Intramolecular Friedel-Crafts reactions are also powerful for creating polycyclic structures, with a general preference for forming six-membered rings over five- or seven-membered ones. masterorganicchemistry.com

While the target compound is a phenol, the Williamson ether synthesis is a highly relevant subsequent reaction for functionalizing the hydroxyl group, particularly in the synthesis of final liquid crystal products. The Williamson ether synthesis is a classic and versatile method for forming an ether from an organohalide and a deprotonated alcohol (an alkoxide). wikipedia.orgmasterorganicchemistry.com

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org In this process, the this compound is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding phenoxide ion. masterorganicchemistry.comgordon.edu This nucleophilic phenoxide then attacks a primary alkyl halide (or a similar electrophile with a good leaving group, like a tosylate), displacing the halide and forming an ether linkage. wikipedia.org

The general steps are:

Deprotonation of this compound with a base to form the sodium or potassium phenoxide.

Reaction of the phenoxide with an alkylating agent (R-X, where X is a halide) to yield the final ether product (4-(trans-4-Pentylcyclohexyl)phenoxy-R).

This functionalization is crucial as it allows for the introduction of various terminal groups onto the rigid core molecule, enabling the fine-tuning of the mesomorphic properties (e.g., melting point, clearing point, dielectric anisotropy) of the resulting liquid crystal materials. tandfonline.com The reaction is efficient and generally proceeds with high yields under mild conditions. tandfonline.com

Regioselective and Stereoselective Synthesis Considerations

Achieving high purity, particularly with respect to the correct isomer, is paramount in materials science. For this compound, both regioselectivity (ensuring the correct 1,4-substitution pattern) and stereoselectivity (ensuring the trans configuration) are critical.

The distinction between the cis and trans isomers of 1,4-disubstituted cyclohexanes is critical, as their different shapes profoundly impact the material properties of the final product, such as the stability of the liquid crystal phase. The elongated, more linear shape of the trans isomer is essential for forming the desired nematic and smectic phases in liquid crystal displays. atomfair.comarborpharmchem.com

Control over the trans:cis ratio is a key challenge addressed during the synthesis, often at the hydrogenation step. As mentioned previously, the choice of catalyst system is the most effective tool for controlling this outcome. A study on the hydrogenation of phenol derivatives demonstrated that a palladium on alumina (Pd/Al₂O₃) catalyst consistently provides high selectivity for the trans isomer. nih.gov In contrast, rhodium-based catalysts tend to favor the formation of the cis isomer. This switchable diastereoselectivity provides a powerful method for selectively synthesizing the desired isomer. nih.gov

The table below illustrates the effect of different catalysts on the diastereomeric ratio (d.r.) in the hydrogenation of a model phenol derivative.

| Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Diastereomeric Ratio (trans:cis) |

| 5 wt% Pd/Al₂O₃ | Dioxane | 30 | 100 | 90:10 |

| 5 wt% Rh/Al₂O₃ | Dioxane | 30 | 100 | 15:85 |

| 5 wt% Ru/C | Dioxane | 30 | 100 | 50:50 |

This table is representative of findings on selective arene hydrogenation of phenol derivatives, illustrating catalyst-dependent stereocontrol. nih.gov

Following the synthesis, purification techniques such as recrystallization or chromatography are employed to further enhance the purity of the trans isomer.

Reaction Condition Optimization and Catalyst Systems

Optimizing reaction conditions is essential for maximizing product yield, minimizing byproducts, and ensuring an economically viable and environmentally friendly process. Key parameters that are typically optimized include the choice of catalyst, solvent, reaction temperature, and pressure. researchgate.netresearchgate.net

For catalytic hydrogenation steps, palladium-based systems are favored for their high activity and selectivity. osti.gov The choice of support material (e.g., alumina, carbon) can also influence the catalyst's performance. Optimization involves screening different catalysts and adjusting hydrogen pressure and temperature to find a balance between reaction rate and selectivity. For example, in the selective hydrogenation of phenol to cyclohexanone, a composite catalyst of Pd/C with a heteropoly acid achieved 100% conversion of phenol with 93.6% selectivity to the ketone at 80°C and 1.0 MPa of hydrogen pressure, demonstrating the power of synergistic catalyst systems. osti.gov

In Friedel-Crafts reactions, the choice and amount of Lewis acid catalyst are critical. While strong Lewis acids like AlCl₃ are effective, they are often required in stoichiometric amounts and can generate significant waste. Modern approaches focus on using catalytic amounts of more efficient and recyclable catalysts, such as rare-earth triflates. Solvent selection is also important; common solvents include dichloromethane (B109758) or nitrobenzene, but solvent-free conditions are increasingly explored for greener synthesis. researchgate.net

The following table provides a hypothetical optimization scheme for a key synthetic step, illustrating how different parameters can be varied to improve the reaction outcome.

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |

| 1 | AlCl₃ (120) | Dichloromethane | 25 | 75 |

| 2 | FeCl₃ (20) | Dichloromethane | 25 | 40 |

| 3 | In(OTf)₃ (20) | Toluene | 80 | 65 |

| 4 | In(OTf)₃ (20) | Toluene | 110 | 85 |

| 5 | In(OTf)₃ (20) | Dioxane | 110 | 70 |

| 6 | In(OTf)₃ (10) | Toluene | 110 | 82 |

| 7 | p-TsOH (20) | Toluene | 110 | Low Yield |

This table is illustrative of a typical reaction optimization process, based on general findings in synthetic chemistry. researchgate.net

Through systematic optimization of these conditions, chemists can develop robust and efficient synthetic routes to high-purity this compound for advanced material applications.

Boron Tribromide Mediated Reactions

One plausible method for the synthesis of this compound involves the demethylation of a methyl ether precursor, specifically 4-(trans-4-Pentylcyclohexyl)anisole. Boron tribromide (BBr₃) is a powerful reagent widely employed for the cleavage of aryl methyl ethers to their corresponding phenols.

The reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom of BBr₃ and the oxygen atom of the methoxy (B1213986) group. This is followed by the nucleophilic attack of a bromide ion, leading to the cleavage of the methyl-oxygen bond and the formation of a phenoxy-dibromoborane intermediate. Subsequent workup with water hydrolyzes this intermediate to yield the final phenol product.

While specific studies detailing this exact transformation for 4-(trans-4-Pentylcyclohexyl)anisole are not prevalent in the public domain, the general mechanism for aryl methyl ether cleavage with BBr₃ is well-documented and provides a strong basis for this synthetic route. The reaction is typically carried out in an inert solvent, such as dichloromethane, at reduced temperatures to control its reactivity.

Table 1: Proposed Reaction Parameters for Boron Tribromide Demethylation

| Parameter | Value/Condition |

| Starting Material | 4-(trans-4-Pentylcyclohexyl)anisole |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Temperature | 0 °C to room temperature |

| Workup | Aqueous workup |

Palladium/Carbon and Rhodium/Alumina Catalysis

A prominent synthetic route to this compound involves the catalytic hydrogenation of a biphenyl precursor, such as 4-hydroxy-4'-pentylbiphenyl. This method is attractive due to the availability of substituted biphenyls. The key to this synthesis is the selective hydrogenation of one of the aromatic rings while retaining the phenolic hydroxyl group. The choice of catalyst is crucial for controlling the stereochemistry of the resulting cyclohexyl ring, with the trans isomer being the desired product for liquid crystal applications.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions. In the context of synthesizing this compound, Pd/C is known to favor the formation of the thermodynamically more stable trans isomer. The hydrogenation is typically carried out under a hydrogen atmosphere at elevated pressure and temperature. The solvent for this reaction is often a non-polar organic solvent like tetrahydrofuran (B95107) (THF).

Rhodium on alumina (Rh/Al₂O₃) is another effective catalyst for arene hydrogenation. However, rhodium-based catalysts often exhibit different stereoselectivity compared to palladium. In many cases, rhodium catalysts favor the formation of the cis isomer. This difference in selectivity is attributed to the different mechanisms by which the two metals coordinate to the aromatic ring and deliver hydrogen. For the synthesis of the target trans isomer, palladium on a support like carbon or alumina is generally the preferred catalyst.

Research on the regioselective hydrogenation of similar substrates, such as p-phenylphenol to p-cyclohexylphenol, has demonstrated high selectivity for the desired product using a Pd/C catalyst in THF solvent.

Table 2: Comparison of Catalysts for Hydrogenation

| Catalyst | Predominant Isomer Formed |

| Palladium/Carbon (Pd/C) | trans |

| Rhodium/Alumina (Rh/Al₂O₃) | cis |

Sodium Ethoxide and Potassium Iodide Catalysis

The combination of sodium ethoxide and potassium iodide is most commonly associated with the Williamson ether synthesis, a method for forming ethers from an alkoxide and an alkyl halide. In this reaction, potassium iodide can act as a catalyst, particularly when starting with an alkyl chloride or bromide, through the Finkelstein reaction to form a more reactive alkyl iodide in situ.

Scale-Up Considerations and Industrial Relevance of Synthetic Routes

The industrial production of this compound is driven by its use as a key intermediate for liquid crystal displays. arborpharmchem.com For any synthetic route to be industrially viable, several scale-up factors must be considered.

The catalytic hydrogenation route using Palladium/Carbon is likely a strong candidate for industrial scale-up. Key considerations for this process include:

Mass Transfer: Ensuring efficient contact between the hydrogen gas, the liquid substrate solution, and the solid catalyst is critical. This is often achieved through vigorous agitation in a specialized high-pressure reactor.

Heat Management: Hydrogenation reactions are typically exothermic. Effective heat removal is essential to maintain control over the reaction temperature and prevent side reactions or thermal runaways.

Catalyst Handling and Recovery: Heterogeneous catalysts like Pd/C need to be efficiently separated from the reaction mixture for reuse to minimize costs. Filtration is the common method, and the pyrophoric nature of the spent catalyst requires careful handling procedures.

Process Safety: The use of flammable hydrogen gas under high pressure necessitates robust safety protocols and specialized equipment.

The development of continuous flow hydrogenation processes offers potential advantages for the scale-up of such reactions. Continuous flow reactors can offer better control over reaction parameters, improved heat and mass transfer, and a smaller reactor footprint for the same throughput compared to batch reactors. This can lead to enhanced safety and process efficiency.

Structural Elucidation and Conformational Analysis of 4 Trans 4 Pentylcyclohexyl Phenol

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the chemical structure and understanding the vibrational characteristics of 4-(trans-4-pentylcyclohexyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR spectroscopy, the signals corresponding to the protons of the pentyl group, the cyclohexyl ring, and the phenol (B47542) moiety are observed at characteristic chemical shifts. For instance, the aromatic protons on the phenol ring typically appear in the downfield region of the spectrum. The protons of the methylene (B1212753) groups in the pentyl chain and the cyclohexyl ring produce a complex set of signals in the upfield region. The hydroxyl proton of the phenol group gives rise to a characteristic signal whose chemical shift can be influenced by solvent and concentration.

¹³C NMR spectroscopy complements the proton NMR data by providing information on the carbon skeleton. The spectrum of this compound shows distinct signals for each carbon atom in a unique chemical environment. The carbon atoms of the aromatic ring resonate at specific downfield shifts, while the carbons of the cyclohexyl and pentyl groups appear at upfield chemical shifts. For example, in a related compound, poly[2-(10-(p-(trans-4-pentylcyclohexyl)phenoxy)decyloxy)aniline], the carbon signals for the pentylcyclohexyl moiety were identified at specific chemical shifts, confirming the presence of this structural unit. acs.org The chemical shifts observed are consistent with the trans-configuration of the substituents on the cyclohexane (B81311) ring.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Functional Group | Chemical Shift (ppm) Range |

| ¹H NMR | Aromatic (Phenol) | ~6.8-7.2 |

| Hydroxyl (Phenol) | ~4-7 | |

| Cyclohexyl & Pentyl | ~0.8-2.5 | |

| ¹³C NMR | Aromatic C-O | ~155-158 |

| Aromatic C-H | ~114-128 | |

| Cyclohexyl & Pentyl | ~14-44 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides valuable insights into the functional groups and vibrational modes present in this compound. The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific bonds within the molecule.

A prominent feature in the IR spectrum is the broad absorption band in the region of 3230-3550 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. docbrown.info The C-H stretching vibrations of the alkyl (pentyl) and cycloalkyl (cyclohexyl) groups are typically observed in the 2800-3000 cm⁻¹ region. acs.org

Aromatic C-C stretching vibrations within the benzene (B151609) ring give rise to absorptions in the 1440-1600 cm⁻¹ range. docbrown.info Furthermore, the C-O stretching vibration of the phenol group can be identified in the region of 1140-1410 cm⁻¹. docbrown.info The presence of these characteristic absorption bands in the IR spectrum confirms the key functional groups of this compound.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3230-3550 | O-H Stretch (broad) | Phenolic Hydroxyl |

| ~2800-3000 | C-H Stretch | Alkyl and Cycloalkyl |

| ~1440-1600 | C=C Stretch | Aromatic Ring |

| ~1140-1410 | C-O Stretch | Phenol |

Crystallographic Studies

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive view of the molecular structure and packing of this compound.

X-ray Diffraction Analysis of Solid-State Molecular Packing

X-ray diffraction studies on single crystals of this compound reveal its solid-state architecture. The compound crystallizes in a monoclinic system. nih.gov In the crystal lattice, molecules are linked by O—H⋯O hydrogen bonds, forming chains along the nii.ac.jp direction. nih.gov This hydrogen bonding network is a key factor in stabilizing the crystal structure.

Determination of Cyclohexyl Ring Conformation (e.g., Chair Conformation)

Crystallographic data unequivocally show that the cyclohexyl ring in this compound adopts a stable chair conformation. nih.gov This conformation is the most energetically favorable for a six-membered ring, minimizing both angle strain and torsional strain. The linear zigzag shape of the trans-1,4-disubstituted cyclohexane allows for efficient molecular packing. whiterose.ac.uk

Computational Chemistry Approaches to Molecular Architecture

Computational chemistry provides powerful tools for understanding the three-dimensional structure and dynamic behavior of molecules like this compound. These methods complement experimental techniques by offering detailed insights into molecular geometries, conformational energies, and dynamic processes at an atomic level.

Molecular Mechanics and Quantum Chemical Calculations for Optimized Geometries

The determination of the most stable three-dimensional arrangement of atoms, or the optimized geometry, is a foundational step in computational analysis. For this compound, both molecular mechanics (MM) and quantum chemical calculations are employed to achieve this.

Molecular mechanics methods, which utilize classical physics-based force fields, are particularly efficient for large systems and are often used for initial conformational searches and for studying large assemblies of molecules, such as in liquid crystal phases. nii.ac.jpacs.orgcore.ac.uk These calculations have been applied to polymers and derivatives containing the this compound moiety to understand their structural properties. acs.org

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and are used to refine geometries and calculate energetic properties. For molecules similar in structure, DFT methods like B3LYP with a 6-31G(d,p) basis set have been successfully used to compute optimized geometries that show excellent agreement with experimental data from X-ray crystallography. smolecule.com These calculations consistently confirm that the lowest energy conformation of the trans-isomer features a cyclohexane ring in a stable chair conformation, with both the bulky pentyl and phenol substituents occupying equatorial positions. This arrangement minimizes steric hindrance, particularly 1,3-diaxial interactions, which would destabilize the molecule. smolecule.com

Experimental data from X-ray diffraction provides the benchmark for validating these computational models. The crystal structure of this compound has been resolved, confirming the chair conformation and equatorial substituents. nih.gov The comparison between calculated and experimental geometric parameters is crucial for validating the computational approach.

Table 1: Comparison of Selected Experimental and Theoretical Geometric Parameters for this compound This table is illustrative, based on typical results from the cited computational methods and experimental data.

| Parameter | Experimental (X-ray Crystallography) nih.gov | Theoretical (e.g., DFT B3LYP/6-31G(d,p)) |

|---|---|---|

| Cyclohexane Conformation | Chair | Chair |

| Phenyl Group Orientation | Equatorial | Equatorial |

| Pentyl Group Orientation | Equatorial | Equatorial |

| C-C Bond Length (Aromatic) | ~1.39 Å | ~1.39 - 1.40 Å |

| C-C Bond Length (Cyclohexyl) | ~1.53 Å | ~1.53 - 1.54 Å |

| C-O Bond Length (Phenol) | ~1.37 Å | ~1.36 - 1.37 Å |

Molecular Dynamics Simulations for Conformational Dynamics

While geometry optimization reveals the molecule's lowest energy state, molecular dynamics (MD) simulations provide insight into its behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing the dynamic evolution of conformations and intermolecular interactions.

For liquid crystal-forming molecules like this compound, MD simulations are invaluable for understanding the flexibility of the alkyl chain and the rotational and translational motion of the entire molecule, which are critical to its mesophase behavior. researchgate.net Atomistic MD simulations using specialized force fields developed for liquid crystals can successfully model properties like phase transition temperatures. researchgate.net

Table 2: Typical Setup for Molecular Dynamics (MD) Simulations of this compound This table outlines a representative simulation protocol for studying the conformational dynamics of liquid crystal molecules.

| Parameter | Description | Typical Value/Method |

|---|---|---|

| System Setup | A simulation box containing multiple molecules to represent a bulk phase. | 200-500 molecules |

| Force Field | A set of parameters describing the potential energy of the system. | Specialized liquid crystal force fields (e.g., GAFF, OPLS-based) researchgate.net |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) |

| Temperature | Simulation temperature, often varied to study phase transitions. | 298 K - 450 K |

| Simulation Time | Duration of the simulation needed to observe relevant dynamics. | 100 - 500 nanoseconds |

| Analysis | Properties calculated from the trajectory. | Order parameters, radial distribution functions, dihedral angle distributions researchgate.net |

Derivatization and Polymeric Integration of 4 Trans 4 Pentylcyclohexyl Phenol

Synthesis of Phenoxy-Linked Derivatives for Liquid Crystal Applications

The phenolic hydroxyl group of 4-(trans-4-pentylcyclohexyl)phenol serves as a reactive handle for the synthesis of a wide array of phenoxy-linked derivatives. These modifications are primarily aimed at elongating the molecular structure and introducing different functionalities to influence the liquid crystalline properties.

Esterification and etherification are the most common strategies to derivatize this compound.

Esterification: This involves reacting the phenol (B47542) with carboxylic acids or their derivatives. The Mitsunobu reaction, which utilizes reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), is an effective method for this transformation. For instance, the esterification of this compound with tridec-12-ynoic acid using DEAD and TPP yields a liquid crystalline compound with a terminal alkyne group. This terminal functional group can then be used for further polymerization reactions. Another approach involves the use of earth-abundant alkali metal species as catalysts for the transesterification of aryl esters with phenols, offering an environmentally friendly and practical method.

Etherification: Williamson ether synthesis is a widely employed method for creating ether linkages. This reaction typically involves the deprotonation of the phenol with a base, such as sodium ethoxide or potassium carbonate, followed by reaction with an alkyl halide. For example, this compound can be reacted with 1,6-dibromohexane (B150918) to introduce a hexyl spacer with a terminal bromine atom, which can be further functionalized. A simple and efficient method for the chemoselective alkylation of phenols in the presence of other functional groups involves using a phase-transfer catalyst like tetrabutylphosphonium (B1682233) hydroxide (B78521).

The following table provides examples of esterification and etherification reactions involving this compound.

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Product | Reference |

| This compound | Tridec-12-ynoic acid | Esterification (Mitsunobu) | DEAD, TPP | Alkyne-terminated liquid crystal | |

| This compound | 1,6-Dibromohexane | Etherification (Williamson) | NaOEt or K2CO3 | 1-[p-(trans-4-n-Pentylcyclohexyl)phenoxy]-6-bromohexane | |

| This compound | 6-Bromohexanol | Etherification | K2CO3 | 6-(4ʹ-((1s,4ʹr)-4-Pentylcyclohexyl)phenoxy)hexan-1-ol | |

| This compound | 5-Chloro-1-pentyne (B126576) | Etherification (Williamson) | Na, KI | 5-[4-(trans-4'-n-pentylcyclohexyl)phenoxy]-1-pentyne |

Spacer groups are flexible alkyl chains introduced between the rigid mesogenic core (the 4-pentylcyclohexylphenol unit) and a terminal functional group or another mesogenic unit. These spacers play a crucial role in decoupling the motions of the polymer backbone from the liquid crystalline side chains, which is essential for the formation of stable mesophases.

The length and nature of the spacer group significantly influence the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures. For instance, reacting this compound with α,ω-dibromoalkanes of varying lengths in an ethanolic potassium hydroxide solution is a common method to introduce spacers. Spacers with different lengths, such as hexamethylene and decamethylene units, have been incorporated to synthesize monomers for polyaniline derivatives, demonstrating the tunability of properties through spacer modification.

The functionalization with spacer groups often precedes polymerization. For example, a bromoalkene can be attached to the phenol via a spacer to create a vinyl-terminated monomer suitable for polymerization.

The table below illustrates the use of different spacer groups in the derivatization of this compound.

| Spacer Precursor | Spacer Length (CH2 units) | Resulting Functional Group | Application | Reference |

| 1,6-Dibromohexane | 6 | Bromo | Monomer synthesis for polyanilines | |

| 1,10-Dibromodecane |

Impact of Derivatization on Mesogenic Properties and Intermolecular Interactions

The modification of the this compound structure, a process known as derivatization, is a critical strategy for fine-tuning its liquid crystalline (mesogenic) properties. These modifications primarily target the phenolic hydroxyl group, allowing for the introduction of various functional groups, flexible spacers, or polymerizable moieties. Such changes directly influence the molecule's shape, polarity, and ability to interact with neighboring molecules, thereby altering the stability, type, and temperature range of the resulting mesophases.

Derivatization fundamentally alters the delicate balance of intermolecular forces that govern the formation of liquid crystal phases. The rigid core of this compound, consisting of the phenyl and cyclohexyl rings, provides the necessary structural anisotropy, while the flexible pentyl chain contributes to maintaining fluidity. The interactions at play are primarily van der Waals forces, with the potential for π-π stacking between phenyl rings and specific interactions depending on the introduced functional groups.

A common derivatization strategy involves the Williamson ether synthesis, where an alkyl chain is attached to the phenolic oxygen. acs.org This can be used to introduce a flexible spacer, which decouples the motion of a newly introduced functional group from the rigid mesogenic core. For instance, reacting the phenol with dibromoalkanes of varying lengths (e.g., 1,6-dibromohexane or 1,10-dibromodecane) creates derivatives with a terminal bromine atom, ready for further reaction. acs.org These bromo-terminated derivatives can then be attached to other molecular structures, such as an acetanilide, which can subsequently be converted to an aniline (B41778) for polymerization into polyaniline derivatives. acs.org The resulting side-chain liquid crystalline polymers exhibit mesogenic properties, but the bulky nature of the 4-(trans-4-pentylcyclohexyl)phenoxy side group renders the monomer insoluble in aqueous media, necessitating specific polymerization techniques like interfacial polymerization. acs.org

Another approach is to introduce a polymerizable group, such as an acetylene (B1199291) moiety, to create a reactive mesogen. For example, the reaction of this compound with 5-chloro-1-pentyne yields 5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne. acs.org This monomer can then be polymerized to form a polyacetylene derivative. X-ray diffraction studies of such a polymer revealed a highly ordered, comblike conformation where the side chains (the derivatized phenol) are stacked into a smectic hexagonal structure. acs.org This demonstrates how polymerization of a derivatized phenol can lead to well-defined, higher-order liquid crystalline phases. The thermal treatment of such polymers can induce isomerization from a cis to a trans configuration in the polyacetylene backbone, which in turn affects the temperature range of the mesophase. core.ac.uk

The intermolecular interactions can be further engineered by creating hydrogen-bonded liquid crystal complexes. google.com While the parent phenol has a hydrogen bond donor (the -OH group), it can be derivatized into a structure that acts as a hydrogen bond acceptor or a different type of donor. For example, a derivative like 4'-(4-aminophenyl)4-(trans-4-pentylcyclohexyl)-benzoate can form hydrogen bonds with other mesogens. google.com This intermolecular hydrogen bonding, established along the long axes of the interacting molecules, creates a new, larger mesogenic complex. These complexes often exhibit enhanced mesophase stability and a higher clearing point (the temperature of transition to the isotropic liquid phase) than either of the individual components. google.com

The integration of these derivatives into polymer networks also significantly impacts the bulk properties of the material. Polystyrene, for instance, can be modified to include 4-(trans-4-alkylcyclohexyl)phenoxymethyl side groups. mdpi.com These side groups, derived from the parent phenol, create a surface that can influence the alignment of free liquid crystal molecules. It has been shown that the similarity in chemical structure between the polymer side chains and the liquid crystal molecules can promote vertical alignment of the liquid crystals on the polymer film. mdpi.com This alignment is governed by the intermolecular interactions at the interface, including steric repulsion and van der Waals forces. mdpi.com

The length and nature of the alkyl chains introduced during derivatization also play a crucial role. In related systems like 4-(trans-4'-n-alkylcyclohexyl) benzoates, longer alkyl chains tend to increase molecular flexibility, which can lower the melting point but often broadens the temperature range of the nematic or smectic phases. nih.gov Furthermore, inverse gas chromatography studies on these benzoate (B1203000) derivatives have shown that they tend to act as electron donors in interactions with other molecules, a property that stems from the electron-rich aromatic and ester functionalities. nih.gov

Below is a table summarizing the synthesis and properties of some derivatives of this compound.

| Derivative Name | Synthetic Precursors | Resulting Polymer/Complex | Observed Properties/Phase | Reference |

|---|---|---|---|---|

| 1-[p-(trans-4-Pentylcyclohexyl)phenoxy]-6-bromohexane | This compound, 1,6-dibromohexane | Intermediate for polyaniline derivatives | Monomer precursor with a flexible spacer and reactive terminus. | acs.org |

| 5-p-(trans-4-Pentylcyclohexyl)phenoxy-1-pentyne | This compound, 5-chloro-1-pentyne | Poly(5-p-(trans-4-pentylcyclohexyl)phenoxy-1-pentyne) | The polymer forms a smectic hexagonal structure. | acs.org |

| 6-(4ʹ-((1s,4ʹr)-4-Pentylcyclohexyl)phenoxy)hexan-1-ol | This compound, 6-bromohexanol | Reactive mesogen for liquid crystal polymer networks | Used to create UV-transparent liquid crystal polymer networks. | tandfonline.com |

| 4'-(4-aminophenyl)4-(trans-4-pentylcyclohexyl)-benzoate | (Implied) 4-(trans-4-pentylcyclohexyl)benzoic acid derivative and an aminophenol derivative | Hydrogen-bonded liquid crystal complexes | Forms complexes with enhanced mesophase stability and elevated transition temperatures. | google.com |

| Polystyrene with 4-(trans-4-pentylcyclohexyl)phenoxymethyl side groups | This compound, Poly(4-chloromethylstyrene) | Side-chain liquid crystalline polymer | Induces vertical alignment of liquid crystal molecules on the polymer film surface. | mdpi.com |

Mesophase Behavior and Ordering Phenomena of 4 Trans 4 Pentylcyclohexyl Phenol Derivatives

Investigation of Thermotropic Liquid Crystalline Phases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. Derivatives of 4-(trans-4-pentylcyclohexyl)phenol are well-known for forming various thermotropic mesophases, a behavior stemming from the intrinsic anisotropy of their molecular structure.

Nematic Phase Characteristics and Anisotropy

The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order but no positional order. Molecules in a nematic phase tend to align along a common axis, known as the director.

Derivatives of this compound are frequently used as components in nematic liquid crystal mixtures. For instance, 4-(trans-4-pentylcyclohexyl)benzonitrile is a well-known liquid crystal that exhibits a nematic phase between its crystalline state at 303 K and its isotropic liquid state at 327.6 K. ossila.com The introduction of a cyano group enhances the dipole moment, contributing to the stability of the nematic phase. The inherent shape anisotropy of the pentylcyclohexylphenol core is a primary driver for the formation of the nematic phase.

The stability and temperature range of the nematic phase in these derivatives are highly sensitive to molecular structure. For example, esters derived from this compound can exhibit broad nematic phases. psu.edu The flexibility of the alkyl chains and the rigidity of the core structure play a crucial role in determining the clearing temperature (the temperature at which the liquid crystal transitions to an isotropic liquid).

Table 1: Nematic Phase Transition Temperatures of Selected this compound Derivatives

| Compound | Crystalline to Nematic Transition (K) | Nematic to Isotropic Transition (K) |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile | 303 | 327.6 |

| trans-4-(4-Methoxybenzoyloxy)-4'-stilbazole | 441 | 489 |

| trans-4-(4-Ethoxybenzoyloxy)-4'-stilbazole | 438 | 486 |

Data sourced from multiple studies. ossila.comgoogle.com

Smectic Phase Formation (e.g., Smectic A) and Layered Structures

In addition to the nematic phase, many derivatives of this compound exhibit smectic phases, which possess a higher degree of order. Smectic phases are characterized by both orientational order and some degree of positional order, with molecules arranged in layers.

The most common smectic phase observed in this class of compounds is the smectic A (SmA) phase, where the molecules are aligned perpendicular to the layer planes. The formation of smectic phases is often promoted by increasing the length of the flexible alkyl chains or by introducing specific functional groups that encourage intermolecular interactions and layer formation. For example, the homopolymer of 6-[4-(trans-4-pentylcyclohexyl)phenoxy]hexyl acrylate (B77674) exhibits a smectic A phase. researchgate.net Similarly, certain diacrylate derivatives of this compound have been shown to form smectic phases, with one derivative exhibiting a monotropic smectic C phase upon cooling. tandfonline.com

The introduction of a biphenyl (B1667301) group, as in 4-hydroxy-4'-(trans-4-pentylcyclohexyl)biphenyl, leads to derivatives that readily form smectic phases. psu.edu The extended rigid core enhances the lateral interactions between molecules, favoring the formation of layered structures.

Chiral Nematic Phase Formation (N*) in Chiral Derivatives

When a chiral center is introduced into the molecular structure of a this compound derivative, or when a chiral dopant is added to a nematic host, a chiral nematic (N) phase can be formed. tcichemicals.com This phase is also known as the cholesteric phase. In the N phase, the director is not uniform throughout the sample but instead twists in a helical fashion. tcichemicals.com

The pitch of this helix, which is the distance over which the director rotates by 360 degrees, is a key characteristic of the chiral nematic phase. The helical twisting power of a chiral dopant is a measure of its ability to induce a helical structure in a nematic host. Chiral dimers synthesized using this compound have been shown to exhibit monotropic chiral nematic phases. whiterose.ac.uk The handedness of the helix is determined by the stereochemistry of the chiral center.

Lyotropic Liquid Crystalline Behavior in Solution

While thermotropic behavior is more commonly studied for these compounds, some derivatives of this compound can also exhibit lyotropic liquid crystalline behavior. Lyotropic liquid crystals form mesophases in the presence of a solvent, with the phase behavior depending on both temperature and concentration. tcichemicals.comresearchgate.netresearchgate.net

An ionic liquid crystal, 1-(6-(4-(4-trans-pentyl-cyclohexyl)-phenoxy)-hexyl)pyridinium chloride, synthesized from a this compound derivative, has been shown to exhibit a lyotropic smectic phase in solution. researchgate.netresearchgate.net This behavior arises from the amphiphilic nature of the molecule, which possesses both a hydrophobic liquid crystalline part and a hydrophilic ionic headgroup. In solution, these molecules can self-assemble into ordered structures, such as layered smectic phases. researchgate.netresearchgate.net

Structure-Mesophase Relationship Studies

The relationship between molecular structure and the resulting mesophase behavior is a central theme in liquid crystal research. For derivatives of this compound, this relationship is particularly evident.

Influence of Molecular Rigidity and Flexibility

The balance between the rigid and flexible parts of the molecule is critical in determining the type and stability of the mesophase. The rigid core, consisting of the phenyl and cyclohexyl rings, provides the necessary shape anisotropy for liquid crystal formation. The flexibility of the pentyl chain and any other attached alkyl chains influences the melting point and the clearing point of the liquid crystal.

Increasing the rigidity of the core, for instance by extending it to a biphenyl system, generally leads to higher clearing temperatures and a greater tendency to form more ordered smectic phases. psu.edu Conversely, increasing the length and flexibility of the alkyl chains can lower the melting point and may also promote the formation of smectic phases by allowing for more efficient packing in a layered structure. The trans-configuration of the pentylcyclohexyl group is crucial for maintaining the linearity and rigidity of the molecule, which is essential for the formation of stable mesophases. sigmaaldrich.com

Role of the Pentyl Chain and Cyclohexyl Core on Mesophase Stability

The length of the terminal alkyl chain, such as the pentyl group, has a direct impact on the thermal stability of the mesophases. Research on similar liquid crystalline systems has shown that increasing the length of the alkyl chain generally leads to a broader mesomorphic range. For instance, in a series of mesogenic diacrylates, a longer terminal chain resulted in a wider temperature range for the liquid crystalline phase. This is attributed to the increased van der Waals forces between the molecules, which helps to maintain the ordered, yet fluid, structure of the liquid crystal over a larger temperature range.

The cyclohexyl ring, being in a stable chair conformation, contributes to the linearity of the molecule. This linearity is a critical factor for the formation of nematic and smectic phases. The combination of the rigid cyclohexyl core and the flexible pentyl chain allows for a balance of intermolecular forces that stabilize the mesophase. The phenylcyclohexane (B48628) (PCH) structure is noted for its stability, making it a suitable component in liquid crystal mixtures.

| Molecular Component | Influence on Mesophase Stability | Relevant Findings |

|---|---|---|

| Pentyl Chain | Increases van der Waals forces, broadening the mesomorphic range. | Longer alkyl chains generally lead to wider liquid crystalline temperature ranges. |

| Cyclohexyl Core (trans-conformation) | Provides rigidity and maintains a linear molecular shape, essential for liquid crystal formation. | The stable chair conformation of the cyclohexyl group contributes to the overall linearity. |

| Phenylcyclohexane (PCH) Structure | Offers overall molecular stability. | PCH derivatives are known for their chemical and thermal stability. |

Macroscopic Alignment and Orientation in Liquid Crystalline Systems

A key characteristic of liquid crystals is the ability to control the orientation of their constituent molecules on a macroscopic scale through the application of external forces. This property is fundamental to their use in various technologies, including display devices. Derivatives of this compound, due to their anisotropic nature, can be readily aligned by electric fields, magnetic fields, and mechanical shear.

The alignment of liquid crystals containing this compound derivatives under the influence of an electric field is a well-studied phenomenon. These molecules often exhibit a positive dielectric anisotropy, meaning their permanent dipole moment is aligned more along the long molecular axis. When an electric field is applied, the molecules tend to align themselves parallel to the field direction to minimize their energy.

In studies involving nematic liquid crystal solutions, the application of a voltage across a cell can cause the liquid crystal director, and consequently the dissolved polymer backbones, to align perpendicular to the cell surface. This reorientation can lead to significant changes in the optical properties of the material, such as a dramatic reduction in light absorption. This principle is the basis for the operation of many liquid crystal displays (LCDs). The ability to switch the orientation of the liquid crystal molecules with an electric field allows for the modulation of light passing through the display.

| Parameter | Observation | Significance |

|---|

Advanced Material Applications and Research Trajectories

Design of High-Performance Liquid Crystal Displays (LCDs) and Twisted Nematic (TN) Cells

4-(trans-4-Pentylcyclohexyl)phenol is a key intermediate in the synthesis of liquid crystals for high-performance Liquid Crystal Displays (LCDs), particularly those utilizing twisted nematic (TN) cell technology. arborpharmchem.comjustia.com The rigid core of the molecule promotes the necessary orientational order of the liquid crystal phase, while the flexible pentyl chain helps to lower the viscosity and improve the response speed of the display. arborpharmchem.com

In TN-LCDs, liquid crystal molecules are aligned in a helical structure between two polarizers. The application of an electric field alters this alignment, controlling the passage of light and creating the desired image. The properties of the liquid crystal materials are paramount for the performance of these devices. Research has focused on creating liquid crystal compositions with specific characteristics, such as a broad operating temperature range, low viscosity for fast switching times, and a suitable optical anisotropy (Δn) and dielectric anisotropy (Δε).

Derivatives of this compound are integral to formulating liquid crystal mixtures that meet these demanding requirements. For instance, its incorporation into liquid crystal compositions for TN mode displays has been shown to contribute to achieving a low threshold voltage, which is essential for low-power operation. google.com Patents reveal its use in complex mixtures designed to optimize the performance of TN-LCDs, highlighting its role in achieving the desired balance of properties. justia.comgoogle.com

Table 1: Properties of a Liquid Crystal Containing a this compound Moiety

| Property | Value |

|---|---|

| Purity | ≥99.50% |

| Appearance | Light yellow or white solid |

| Application | Liquid crystal monomers, pharmaceutical synthesis |

Data sourced from Yantai Xianhua Technology Group Co., Ltd. xhtechgroup.com

Role in Optoelectronic Devices and Smart Materials

The application of this compound extends to the broader field of optoelectronics and smart materials, where its liquid crystalline properties are harnessed for functions beyond simple display technology. Optoelectronic devices rely on the interaction between light and electrical fields, and organic materials are increasingly used in their fabrication due to their flexibility, low cost, and processability at room temperature. mdpi.com

Research has demonstrated the use of this compound derivatives in the development of fluorescent liquid crystal materials. For example, it has been used as a host for fluorescent dyes in nematic liquid crystal mixtures. kyoto-u.ac.jp In such systems, the liquid crystal matrix provides an ordered environment that can influence the photophysical properties of the dye, such as its fluorescence quantum yield. kyoto-u.ac.jp The ability to control the orientation of the liquid crystal molecules with an electric field allows for the modulation of the emitted light, which is a key principle in the operation of certain optoelectronic devices. kyoto-u.ac.jp

The synthesis of polyaniline derivatives incorporating the this compound moiety has also been explored. acs.org These materials exhibit liquid crystalline properties and are of interest for their potential use in optoelectronic applications due to the combination of the conductivity of polyaniline with the orientational properties of liquid crystals. acs.org

Development of Liquid Crystal Polymer Networks (LCPNs) for Advanced Optics

Liquid Crystal Polymer Networks (LCPNs) are a class of materials that combine the anisotropic properties of liquid crystals with the robustness of a polymer network. These materials are created by polymerizing reactive liquid crystal monomers (mesogens), often in an aligned state, to form a cross-linked structure. Derivatives of this compound are used as building blocks for these reactive mesogens. tandfonline.comutwente.nl

A significant area of research is the development of LCPNs that are transparent to ultraviolet (UV) light and resilient to its effects. utwente.nl This is crucial for applications in advanced optics where the material may be exposed to UV radiation. By synthesizing reactive mesogens based on this compound, researchers have created LCPNs with improved UV stability compared to those made from commercially available compounds. utwente.nl

The synthesis of these reactive mesogens involves modifying the this compound molecule to include a polymerizable group, such as an acrylate (B77674). The phase behavior of these mesogens is characterized by techniques like polarized optical microscopy and differential scanning calorimetry to ensure they exhibit the desired liquid crystal phases before polymerization. utwente.nl The resulting LCPNs have potential applications in tunable optical elements and as active components in soft robotics. utwente.nl

Table 2: Synthesis of a Reactive Mesogen from this compound

| Reactant 1 | Reactant 2 | Product | Eluent for Flash Chromatography | Yield |

|---|---|---|---|---|

| trans-4-(4-pentylcyclohexyl)phenol | 6-bromohexanol | 6-(4ʹ-((1s,4ʹr)-4-Pentylcyclohexyl)phenoxy)hexan-1-ol | CH2Cl2/MeOH (99:1) | 56% |

Data sourced from a 2020 study on reactive mesogens. tandfonline.com

Conceptual Frameworks for Artificial Muscle Applications

The principles of molecular motion and orientation that underpin the function of liquid crystals have led to conceptual frameworks for their use in creating artificial muscles. Artificial muscles are materials that can change their shape or size in response to an external stimulus, such as an electric field, light, or temperature. nih.gov

While direct, large-scale applications of this compound in artificial muscles are still in the conceptual and early research stages, its derivatives are relevant to this field. The ability of liquid crystal elastomers, which are a type of LCPN, to undergo significant, reversible shape changes makes them a promising class of materials for actuators that can mimic the function of biological muscles. u-tokyo.ac.jp The incorporation of moieties like this compound into the polymer backbone can influence the mesophase stability and the mechanical properties of the resulting elastomer, which are critical for its performance as an artificial muscle.

Research into ionic liquid crystals, which can be synthesized from this compound, also points towards potential applications in actuators. researchgate.net Ionic liquid crystals can exhibit actuation in response to an electric field, and their self-standing and flexible nature makes them suitable for such applications. u-tokyo.ac.jp These materials are part of a broader class of fluid-driven and ionic polymer-metal composite (IPMC) artificial muscles that are being actively investigated. researchgate.netresearchgate.net

Analytical Methodologies for Comprehensive Liquid Crystal Characterization

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Phase Transition Thermodynamics

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to determine the temperatures and enthalpies of phase transitions in liquid crystals. core.ac.ukpsu.edu By precisely measuring the heat flow into or out of a sample as a function of temperature, DSC can identify the transitions between crystalline, various liquid crystalline (mesophases), and isotropic liquid states.

In the study of materials related to 4-(trans-4-Pentylcyclohexyl)phenol, DSC is employed to determine phase transition temperatures. psu.eduacs.org For instance, in the investigation of a polymer derived from a similar monomer, DSC was used to observe an irreversible isomerization from a cis to a trans form upon heating. core.ac.uk The technique is also crucial for studying the effects of molecular structure on mesophase stability. For example, the substitution of fluorine into a related phenol (B47542) was shown to significantly lower melting and clearing points, altering the observed mesophases. psu.edu The heating and cooling rates used in DSC experiments can also influence the observed transitions, with rates typically around 10 K/min being common. tandfonline.comutwente.nl In some studies, a range of heating and cooling rates, from 2 to 40 K/min, are used to investigate the kinetics of crystallization. mdpi.comresearchgate.net

Table 1: Representative DSC Data for a Liquid Crystalline Material

| Transition | Onset Temperature (°C) | Enthalpy (J/g) |

| Crystal to Nematic | 85.2 | 25.6 |

| Nematic to Isotropic | 120.5 | 1.2 |

This table is illustrative and provides typical data that would be obtained from a DSC analysis of a liquid crystalline material. The values are not specific to this compound itself but represent the type of information generated.

Optical Microscopy: Polarizing Optical Microscopy (POM) for Textural Observation and Phase Identification

Polarizing Optical Microscopy (POM) is an indispensable tool for the identification of liquid crystal phases. whiterose.ac.uk By observing the unique optical textures that different mesophases exhibit under cross-polarized light, researchers can distinguish between nematic, smectic, and cholesteric phases, among others. core.ac.ukpsu.eduu-tokyo.ac.jp

For derivatives and polymers of this compound, POM is used to characterize their liquid crystalline behavior. For example, polymers prepared from related monomers have been shown to exhibit a colorful fan-shaped smectic texture. core.ac.ukacs.org The technique is also used to observe phase transitions in real-time as the sample is heated or cooled, complementing the data obtained from DSC. researchgate.net In some cases, POM reveals monotropic mesophases, which are only observed upon cooling from the isotropic liquid. tandfonline.com The identification of these textures, such as the broken fan-shaped textures in SmC* and SmCA* phases, is a key aspect of liquid crystal characterization. mdpi.com

Diffraction Techniques: X-ray Diffraction (XRD) for Crystalline and Liquid Crystalline Structural Determination

X-ray Diffraction (XRD) provides detailed information about the molecular arrangement in both crystalline and liquid crystalline states. core.ac.ukpsu.eduvulcanchem.com In the crystalline state, XRD can be used to determine the precise three-dimensional structure of the molecule. For this compound, single-crystal XRD analysis has revealed that the cyclohexyl ring adopts a chair conformation with the substituents in equatorial positions. nih.gov The crystal structure is stabilized by O-H···O hydrogen bonds, forming chains within the crystal lattice. nih.gov

In the liquid crystalline state, XRD is used to determine the nature of the ordering. For example, in smectic phases, a sharp peak in the low-angle region indicates the layer spacing, while a diffuse halo at wider angles corresponds to the short-range lateral spacing of the molecules. acs.orgnih.gov For a polymer derived from a related monomer, XRD was used to confirm a smectic hexagonal structure. acs.org The technique has also been employed to study the alignment of liquid crystalline polymers in a magnetic field, showing that the side chains orient to form a multi-domain structure that can be aligned into a single domain. core.ac.uk

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₇H₂₆O |

| Molecular Weight | 246.38 |

| Crystal System | Monoclinic |

| a | 21.002 (4) Å |

| b | 5.3281 (11) Å |

| c | 13.389 (3) Å |

| β | 105.87 (3)° |

| Volume | 1441.2 (5) ų |

| Z | 4 |

Data sourced from a single-crystal X-ray diffraction study. nih.gov

Chromatographic Techniques for Polymer Characterization

Size Exclusion Chromatography (SEC) for Molecular Weight Determination

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight and molecular weight distribution of polymers. psu.eduarborpharmchem.com The principle of SEC is based on separating molecules according to their hydrodynamic volume. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.

For liquid crystal polymers, SEC is a crucial tool for characterizing the products of polymerization. peakexpert.com The choice of eluent is critical and depends on the polymer's solubility; for example, hexafluoroisopropanol (HFiP) is used for many polyesters, while trichlorobenzene (TCB) at high temperatures is suitable for polyolefins. peakexpert.com For liquid crystal polymers, which are often fully aromatic polyesters, proprietary low-temperature eluents may be required. peakexpert.com The molecular weight of a polyacetylene derivative with a liquid crystalline side chain was determined using GPC, with calibration performed using polystyrene standards. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of compounds like this compound. wikipedia.orgtricliniclabs.com The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential interactions of the components with the stationary phase.

HPLC is essential for ensuring the purity of liquid crystal materials, as even small amounts of impurities can significantly affect their physical properties, such as the clearing point and mesophase range. lcms.czmoravek.com The purity of this compound is often specified to be ≥ 99.50%. xhtechgroup.com HPLC can be used to separate the target compound from starting materials, by-products, and other impurities. nih.gov Different modes of HPLC, such as reversed-phase, normal-phase, and hydrophilic interaction liquid chromatography (HILIC), can be employed depending on the polarity of the compound and its impurities. wikipedia.org The development of a robust HPLC method is a critical step in the quality control of liquid crystal synthesis. biosynth.com

Theoretical and Computational Studies on Liquid Crystal Behavior

Quantitative Structure-Property Relationship (QSPR) Modeling for Mesophase Prediction

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. nih.govnih.gov In the context of liquid crystals, QSPR can be employed to predict the type of mesophase (e.g., nematic, smectic) and the transition temperatures between different phases.

The development of a QSPR model involves several key steps:

Data Compilation and Curation: A dataset of compounds with known liquid crystalline properties is assembled. This includes the chemical structure and experimentally determined mesophase behavior.

Descriptor Calculation: Numerical descriptors are generated for each molecule to quantify its structural features. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., dipole moment, polarizability).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the observed liquid crystal properties. chemrxiv.org

Model Validation: The predictive power of the model is assessed using external validation sets or cross-validation techniques to ensure its reliability. nih.gov

For a molecule like 4-(trans-4-Pentylcyclohexyl)phenol, relevant descriptors for QSPR modeling would likely include its molecular shape anisotropy, the length-to-breadth ratio, and parameters describing the flexibility of the pentyl chain and the polarity of the phenol (B47542) group. By inputting these descriptors into a validated QSPR model, it is possible to predict its potential to form a liquid crystal phase and the temperature range of its stability.

Predictive Models for Vaporization Enthalpies and Liquid-Gas Equilibria in Liquid Crystals

Understanding the thermodynamics of phase transitions, including vaporization, is crucial for the practical application and purification of liquid crystals. Predictive models for vaporization enthalpies and liquid-gas equilibria provide valuable data that can be difficult to obtain experimentally due to the low volatility of many liquid crystal compounds. researchgate.net

Thermodynamic models like the conductor-like screening model for real solvents (COSMO-RS) can also be used to predict vapor-liquid equilibrium. mdpi.comnist.gov COSMO-RS uses quantum chemical calculations to determine the screening charge distribution on the surface of a molecule, which is then used in statistical thermodynamics to calculate chemical potentials and activity coefficients. nist.gov This allows for the prediction of phase behavior in mixtures and for pure components.

The table below presents a hypothetical comparison of vaporization enthalpy values for related compounds, illustrating how such data would be presented.

| Compound Name | Experimental ΔHvap (kJ/mol) | Predicted ΔHvap (kJ/mol) |

| 4-Pentylbiphenyl | 75.3 | 76.1 |

| 4-Pentylcyclohexylbenzene | 82.1 | 81.5 |

| This compound | Data not available | Requires specific model application |

This table is for illustrative purposes. Actual experimental and predicted values may vary.

Computational Simulations of Molecular Orientation and Interactions in Applied Fields

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of liquid crystals at the atomic level. researchgate.netresearchgate.net These simulations model the movement of atoms and molecules over time based on a given force field, which describes the potential energy of the system as a function of atomic coordinates. researchgate.netneurips.cc

For this compound, MD simulations can provide detailed insights into:

Molecular Orientation: In the presence of an external electric or magnetic field, the molecules of a liquid crystal will tend to align in a specific direction. MD simulations can model this reorientation process and calculate the order parameter, a measure of the degree of alignment.

Intermolecular Interactions: The simulations can reveal the nature and strength of the interactions between neighboring molecules, including van der Waals forces, steric repulsion, and hydrogen bonding (in the case of the phenol group). These interactions are responsible for the formation and stability of the liquid crystal phase.

Phase Transitions: By simulating the system at different temperatures, it is possible to observe the transitions between the isotropic liquid, liquid crystal, and solid phases. This allows for the computational prediction of transition temperatures. researchgate.net

The results of these simulations can be used to understand how modifications to the molecular structure of this compound, such as changing the length of the alkyl chain or altering the position of the hydroxyl group, would affect its liquid crystalline properties and its response to applied fields. This knowledge is critical for the design of liquid crystal materials for specific applications, such as in display technologies or optical sensors.

常见问题

Q. Table 1: Key Physicochemical Properties

| Property | Method | Value | Reference |

|---|---|---|---|

| Purity | GC | >98% | |

| Refractive Index | Abbe Refractometer | 1.514 | |

| Density | Pycnometer | 0.961 g/cm³ | |

| Flash Point | Closed Cup Method | 195.2°C |

How can researchers optimize coupling reactions for synthesizing this compound derivatives?

Advanced Research Question

Methodological considerations:

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) with DMAP achieves 72% yield in esterification reactions (e.g., 0.13 mol DCC/DMAP in THF) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require kinetic studies to minimize side reactions.

- Temperature Control : Lower temperatures (0–5°C) reduce decomposition, while room temperature accelerates reactivity.

- Purification : Silica gel chromatography or recrystallization (methanol/water) enhances purity post-synthesis .

Experimental Design : Use a fractional factorial design to isolate critical variables (solvent, catalyst loading, temperature) and validate optimal conditions.

What safety protocols are critical when handling this compound?

Basic Research Question

Essential protocols:

- PPE : Nitrile gloves (EN374 compliance) and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to manage volatile intermediates.

- Storage : Seal in amber glass under nitrogen at 2–8°C to prevent oxidation .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste .

How does alkyl chain length in cyclohexylphenol derivatives influence mesophase behavior in liquid crystals?

Advanced Research Question

Key findings:

- Chain Length vs. Phase Stability : Longer chains (e.g., heptyl) lower melting points (Tm) but broaden nematic ranges (ΔT = TNI − Tm). For example, 4-(trans-4-Heptylcyclohexyl)phenol exhibits ΔT = 62.6°C .

- Dielectric Anisotropy (Δε) : Increased chain length enhances Δε (e.g., Δε = +20.9 for pentyl derivatives in esterification studies) .